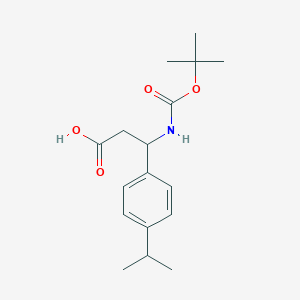

3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

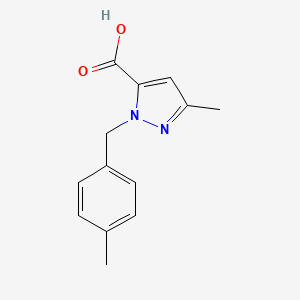

The compound "3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid" is a structurally complex molecule that appears to be related to amino acid derivatives. These derivatives are often used in the synthesis of peptides and in the modification of proteins, which are critical in various biochemical processes. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include protection of functional groups, alkylation, and subsequent deprotection. For instance, the synthesis of enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA) involves the use of a protected glycine derivative that is coupled with another molecule to form intermediates, which are then hydrolyzed to yield the final product with high enantiomeric excess . Similarly, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio) propanoate, a key intermediate in the production of Biotin, involves esterification, protection, and deprotection steps . These methods highlight the importance of protecting groups like the Boc group in the synthesis of complex organic molecules.

Molecular Structure Analysis

The molecular structure of compounds containing the Boc group is characterized by the presence of a tert-butyl group attached to a carbamate (urethane) functional group. This structure is crucial for the stability of the protected compound during synthesis. The Boc group is stable under various conditions but can be removed under acidic conditions, which allows for selective deprotection of amines in the presence of other sensitive functional groups .

Chemical Reactions Analysis

Compounds with the Boc group can undergo a variety of chemical reactions. The Boc group itself is particularly useful for its stability under basic and neutral conditions and its ease of removal under acidic conditions. This allows for selective reactions to occur on other parts of the molecule without affecting the protected amine. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation and selective cleavage of protecting groups . The synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involves acylation and metal-catalyzed reactions, demonstrating the versatility of reactions that can be performed on Boc-protected compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the molecule. The Boc group also provides resistance to certain types of chemical degradation, such as oxidation and reduction, which can be advantageous during the synthesis and handling of sensitive molecules. The Boc-protected amino acids are typically solids at room temperature and have varying solubility in organic solvents, depending on the nature of the side chains and other functional groups present in the molecule .

Applications De Recherche Scientifique

Catalysis and Amine Protection

- The compound is utilized in the N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst. This process is significant for producing N-Boc amino acids, which are crucial in peptide synthesis due to their resistance to racemization (Heydari et al., 2007).

Asymmetric Hydrogenation

- It is synthesized via asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands, which is a critical step in producing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).

Synthesis of Neuroexcitant Analogs

- This compound is involved in the enantioselective synthesis of neuroexcitant analogs, like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of neuroexcitant AMPA (Pajouhesh et al., 2000).

Building Blocks for Polyamide Synthesis

- It serves as a building block for the synthesis of chiral monomers, like N-(1-amino-2-(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide (Gómez et al., 2003).

Synthesis of Unnatural Amino Acids

- It is key in synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, an important unnatural amino acid (Bakonyi et al., 2013).

Antimicrobial Activity

- Derivatives synthesized from this compound have shown strong antimicrobial activities, as evidenced by the synthesis and evaluation of 2,5-disubstituted-1,3,4-thiadiazole derivatives (Pund et al., 2020).

Propriétés

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-11(2)12-6-8-13(9-7-12)14(10-15(19)20)18-16(21)22-17(3,4)5/h6-9,11,14H,10H2,1-5H3,(H,18,21)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUXRQGEUCGUFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373550 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((tert-Butoxycarbonyl)amino)-3-(4-isopropylphenyl)propanoic acid | |

CAS RN |

453557-73-8 |

Source

|

| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-(1-methylethyl)benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453557-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Methylphenyl)carbonyl]piperidine hydrochloride](/img/structure/B1272237.png)